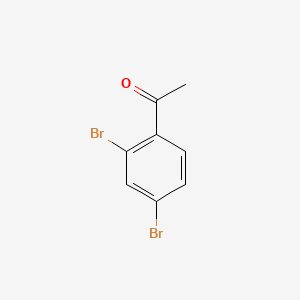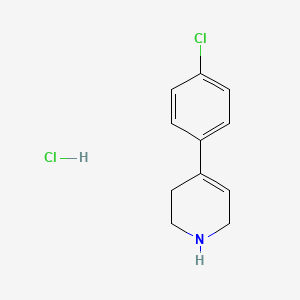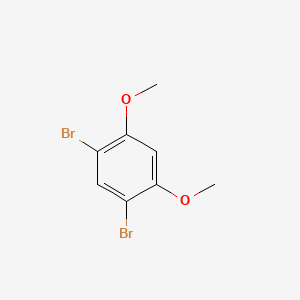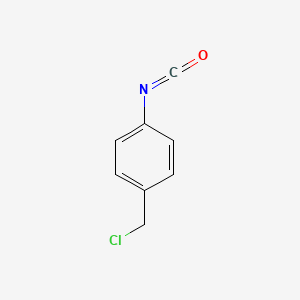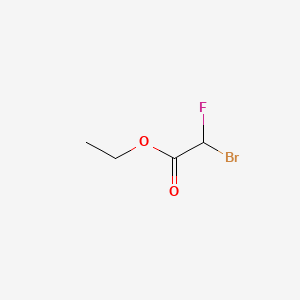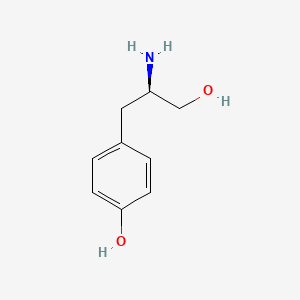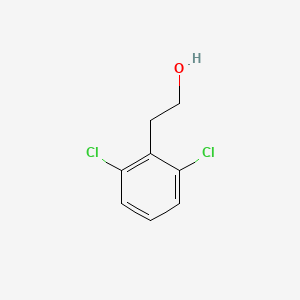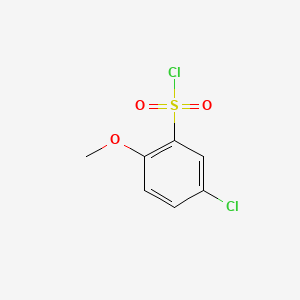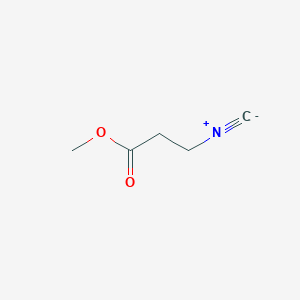
Methyl 3-isocyanopropanoate
Vue d'ensemble
Description
“Methyl 3-isocyanopropanoate” is a chemical compound with the molecular formula C5H7NO2 . It is also known as “Methyl 3-isocyanopropionate” and "Propanoic acid, 3-isocyano-, Methyl ester" .
Synthesis Analysis
The synthesis of compounds related to “Methyl 3-isocyanopropanoate” has been reported in several studies. For instance, a polyisocyanide including thioether pendant (poly-MBTIP) was synthesized by polymerization of methyl ®-3- (benzylthio)-2-isocyanopropanoate (MBTIP) monomer using NiCl 2 ·6H 2 O as a catalytic agent . Another study introduced the enantiopure ®-2-methyl-2-isocyano-3-(tritylthio)propanoate as a novel class of isocyanide in a Ugi-multicomponent reaction (U-MCR) .Molecular Structure Analysis
The molecular structure of “Methyl 3-isocyanopropanoate” consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 113.115 Da and the monoisotopic mass is 113.047676 Da .Chemical Reactions Analysis
“Methyl 3-isocyanopropanoate” has been involved in various chemical reactions. For example, it was used in the synthesis of highly substituted peptidic thiazole derivatives using a Ugi-multicomponent reaction (U-MCR) . Another study reported the Mannich addition/cyclisation reaction of α-substituted isocyanoacetate ester pronucleophiles .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Methyl 3-isocyanopropanoate has been utilized in the synthesis of various heterocyclic systems. Kralj et al. (1997) demonstrated the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound derived from methyl 3-isocyanopropanoate, which showed versatility as a reagent in synthesizing heterocyclic compounds like pyranones and pyranoazines (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).
Transformation into Polyfunctional Heterocyclic Systems
Pizzioli et al. (1998) explored the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs, revealing their utility as synthons for creating polysubstituted heterocyclic systems like pyrroles and pyrazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Agricultural Fumigant Decomposition
Alvarez and Moore (1994) investigated the photolysis of methyl isothiocyanate, a related compound, and measured the quantum yield for its dissociation into methyl isocyanide, highlighting its significance in atmospheric chemistry (Alvarez & Moore, 1994).
Formation of Larger Organic Compounds in Space
Ligterink et al. (2017) studied methyl isocyanate, closely related to methyl 3-isocyanopropanoate, in interstellar environments. Their research suggested that methyl isocyanate can form in solid-state on icy grains in space, implicating its role in the formation of larger organic compounds including those with peptide bonds (Ligterink et al., 2017).
Nitro-Mannich/Lactamization Cascades
Pelletier, Ray, and Dixon (2009) developed a nitro-Mannich/lactamization cascade using methyl 3-nitropropanoate, a similar compound,to methyl 3-isocyanopropanoate. This reaction facilitated the direct preparation of pyrrolidinone derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Pelletier, Ray, & Dixon, 2009).
Biofuel Production from Microbial Fermentations
Cann and Liao (2009) researched pentanol isomers, which are chemically related to methyl 3-isocyanopropanoate, focusing on their synthesis in engineered microorganisms. These isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels (Cann & Liao, 2009).
Synthesis of Key Components for Floral Scents
Kitahara et al. (1994) synthesized enantiomers of methyl 3-methyloctanoate, structurally related to methyl 3-isocyanopropanoate, identifying their role in creating the scent of African orchids (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Catalytic Reactions and Synthesis
Matsuda (1973) studied the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of compounds like methyl 3-pentenoate, which is chemically akin to methyl 3-isocyanopropanoate. This research highlighted the compound's relevance in catalytic reactions for synthesizing esters (Matsuda, 1973).
Propriétés
IUPAC Name |
methyl 3-isocyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLFHMGVBOXEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370508 | |
| Record name | Methyl 3-isocyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isocyanopropanoate | |
CAS RN |
665054-33-1 | |
| Record name | Methyl 3-isocyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



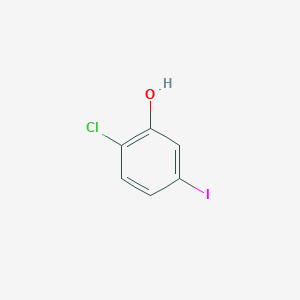
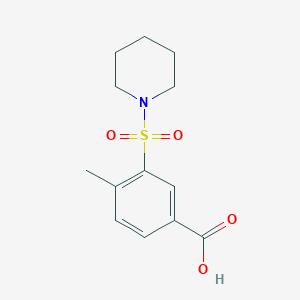
![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)
